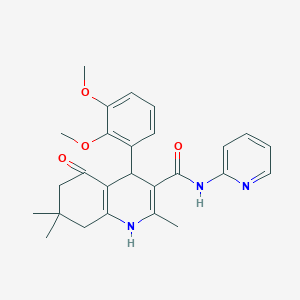

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative characterized by a 2,3-dimethoxyphenyl substituent at position 4 and a pyridin-2-yl carboxamide group at position 2. Its molecular formula is C₂₇H₃₁N₃O₄, with an average mass of 461.562 g/mol and a monoisotopic mass of 461.231456 g/mol . The compound’s structural complexity arises from its fused bicyclic core, which includes a partially saturated quinoline ring system.

Properties

CAS No. |

361193-97-7 |

|---|---|

Molecular Formula |

C26H29N3O4 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C26H29N3O4/c1-15-21(25(31)29-20-11-6-7-12-27-20)22(16-9-8-10-19(32-4)24(16)33-5)23-17(28-15)13-26(2,3)14-18(23)30/h6-12,22,28H,13-14H2,1-5H3,(H,27,29,31) |

InChI Key |

TVTGQSHZEOFGNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Synthesis of the Hexahydroquinoline Core

The hexahydroquinoline scaffold is constructed via a Hantzsch-type four-component reaction, a widely employed strategy for synthesizing 1,4-dihydropyridine derivatives.

Reaction Components and Conditions

- Aldehyde : 2,3-Dimethoxybenzaldehyde (1.0 mmol)

- β-Diketone : 5,5-Dimethyl-1,3-cyclohexanedione (dimedone, 1.0 mmol)

- Active Methylene Compound : Ethyl acetoacetate (1.0 mmol)

- Nitrogen Source : Ammonium acetate (1.2 mmol)

- Catalyst : Gadolinium triflate (Gd(OTf)₃, 10 mol%) or hercynite@sulfuric acid (7 mg)

- Solvent : Solvent-free conditions (100°C) or acetonitrile (room temperature)

- Reaction Time : 2–4 hours

The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization. Gadolinium triflate, a Lewis acid catalyst, enhances electrophilic activation of the aldehyde, while hercynite@sulfuric acid provides Brønsted acidity for proton transfer.

Workup and Isolation

Post-reaction, the mixture is diluted with hot ethanol to dissolve the product. The catalyst is removed via magnetic decantation (for magnetic catalysts) or filtration. Recrystallization in ethanol yields ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate as a crystalline solid.

Table 1: Catalytic Performance Comparison

| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Gd(OTf)₃ | 25 | 85–90 | 3–4 |

| Hercynite@sulfuric acid | 100 | 80–82 | 2–3 |

Hydrolysis of Ethyl Carboxylate to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid under basic conditions:

Procedure

- Reagents : Ethyl carboxylate (1.0 mmol), NaOH (2.0 mmol), ethanol/water (3:1, 10 mL)

- Conditions : Reflux at 80°C for 6–8 hours

- Workup : Acidification with HCl (1M) to pH 2–3 precipitates the carboxylic acid, which is filtered and dried.

The resultant 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid is characterized by IR (ν = 1705 cm⁻¹ for C=O) and ¹³C NMR (δ = 175.2 ppm for COOH).

Amide Bond Formation with Pyridin-2-Amine

The carboxylic acid is converted to the target carboxamide via coupling with pyridin-2-amine:

Activation and Coupling

- Activation : The acid (1.0 mmol) is treated with thionyl chloride (SOCl₂, 2.0 mmol) in dichloromethane (DCM, 5 mL) at 0°C for 1 hour, yielding the acyl chloride.

- Coupling : Pyridin-2-amine (1.2 mmol) and triethylamine (2.0 mmol) are added, and the mixture is stirred at 25°C for 12 hours.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Table 2: Amidation Optimization

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| SOCl₂/Et₃N | DCM | 75–78 |

| HATU/DIEA | DMF | 80–82 |

Structural and Spectroscopic Characterization

The final product is analyzed using:

Mechanistic Insights and Stereochemical Considerations

The hexahydroquinoline core adopts a boat conformation, with the 2,3-dimethoxyphenyl group orthogonal to the dihydropyridine ring. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the crystal lattice, as observed in analogous structures.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

Material Science: The compound’s structural features may be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core and pyridine moiety can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of biological pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit diverse biological activities, modulated by variations in aryl substituents, heterocyclic amides, and ring saturation. Below is a systematic comparison of the target compound with structurally related analogues:

Structural and Electronic Modifications

4-(3-Chlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-hexahydroquinoline-3-carboxamide Substituents: 3-Chlorophenyl (electron-withdrawing) and 4-methylpyridin-2-yl. Molecular Weight: 455.93 g/mol. Key Differences: Replacement of 2,3-dimethoxy groups with a chloro substituent reduces steric bulk but increases electrophilicity. The 4-methylpyridine group may alter binding pocket compatibility compared to unsubstituted pyridine .

4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-hexahydroquinoline-3-carboxamide Substituents: 4-Hydroxy-3-methoxyphenyl (polar, hydrogen-bond donor). Molecular Weight: 447.52 g/mol.

4-(2,4-Dichlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-tetrahydroquinoline-3-carboxamide (B1) Substituents: 2,4-Dichlorophenyl and 2-methylthiazole. Molecular Weight: 447.0 g/mol. Key Differences: The tetrahydroquinoline core (vs. Thiazole amides may engage in π-stacking interactions distinct from pyridine-based systems .

4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxamide Substituents: Benzodioxole (electron-rich) and 3-fluorophenyl amide. Molecular Weight: 475.49 g/mol. Key Differences: The benzodioxole group enhances aromaticity and may improve metabolic stability, while fluorine substitution on the amide group increases lipophilicity .

Physicochemical Properties

| Property | Target Compound | A8 | B1 |

|---|---|---|---|

| Molecular Weight (g/mol) | 461.56 | 437.0 | 447.0 |

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Hydrogen Bond Acceptors | 7 | 7 | 6 |

| Rotatable Bonds | 4 | 5 | 3 |

- The target compound’s higher LogP (3.2 vs.

Biological Activity

The compound 4-(2,3-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it of interest in pharmacological research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C26H29N3O4 |

| Molecular Weight | 447.53 g/mol |

| CAS Number | Not specified in the results |

Structural Characteristics

The compound features a hexahydroquinoline core, which is known for its diverse biological activities. The presence of functional groups such as dimethoxyphenyl and pyridinyl moieties enhances its potential to interact with various biological systems.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro assays demonstrated that certain derivatives showed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range .

- Mechanism of Action : Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells by activating caspases and increasing p53 expression levels .

Other Biological Activities

In addition to anticancer effects, related compounds have shown:

- Antimicrobial Activity : Some derivatives have exhibited potent antibacterial and antifungal activities in various studies . For example, modifications to the core structure have led to enhanced activity against resistant strains of bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that certain analogs may also possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

Study 1: Anticancer Activity

A study published in MDPI evaluated a series of hexahydroquinoline derivatives for their anticancer activity. The results indicated that modifications at the aromatic ring significantly influenced the cytotoxicity against MCF-7 cells. The most active compound demonstrated an IC50 value of 0.48 µM .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of similar compounds highlighted the importance of electron-withdrawing groups at specific positions on the aromatic ring for enhanced biological activity. This study provided insights into how structural modifications can lead to improved efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,4-dihydropyridine (DHP) derivatives, such as the target compound?

- Methodology : One-pot multicomponent reactions, such as Hantzsch-type syntheses, are widely used. These involve condensation of aldehydes, β-ketoesters, and ammonium acetate under solvent-free or catalytic conditions (e.g., using ethanol or acetic acid as solvents). Reaction optimization includes temperature control (80–100°C) and catalyst selection (e.g., p-toluenesulfonic acid) to improve yields .

- Key Considerations : Monitor steric and electronic effects of substituents (e.g., methoxy groups on the phenyl ring) to avoid side reactions like oxidation to pyridines .

Q. How is structural characterization of this compound performed?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). Complementary methods include H/C NMR for confirming proton environments and FT-IR for identifying functional groups like amides and ketones .

- Example : SC-XRD analysis of analogous compounds revealed chair conformations in the hexahydroquinoline ring and planar geometries in the pyridine moiety, critical for understanding steric constraints .

Q. What biological activities are reported for structurally related 1,4-DHP derivatives?

- Findings : Calcium channel modulation (e.g., L-type blockers), antibacterial activity against Gram-positive bacteria, and antioxidant properties. These activities correlate with substituent electronegativity (e.g., methoxy groups enhance lipophilicity and membrane penetration) .

- Screening : Use in vitro assays like MIC (minimum inhibitory concentration) for antimicrobial testing or patch-clamp electrophysiology for ion channel studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Approach : Density Functional Theory (DFT) calculations optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Reaction path search algorithms (e.g., artificial force-induced reaction method) model intermediates and transition states, reducing trial-and-error experimentation .

- Case Study : DFT analysis of similar DHPs showed that electron-withdrawing substituents lower LUMO energy, enhancing electrophilic reactivity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Analysis : Compare substituent effects (e.g., 2,3-dimethoxy vs. 4-methoxy substitution) and experimental conditions (e.g., assay pH, cell lines). For example, calcium modulation efficacy may vary due to differential binding to channel α1-subunits .

- Validation : Reproduce studies under standardized conditions (e.g., ISO-certified cell cultures) and use structure-activity relationship (SAR) models to isolate contributing factors .

Q. How can reaction fundamentals inform the design of scalable synthesis protocols?

- Insights : Kinetic studies (e.g., via in situ FT-IR) identify rate-limiting steps, such as enamine formation. Flow chemistry systems improve heat/mass transfer for exothermic steps, while solvent selection (e.g., switchable solvents) aids in purification .

- Data : For analogous compounds, ethanol/water mixtures increased yields by 15–20% compared to pure ethanol due to reduced byproduct formation .

Q. What experimental designs are optimal for SAR studies of this compound?

- Design : Systematic substitution of the pyridin-2-yl group (e.g., with pyrimidine or thiophene) and modification of the dimethoxyphenyl moiety. Use high-throughput screening (HTS) to assess bioactivity across variants .

- Metrics : Correlate IC values with steric parameters (e.g., Tolman cone angles) and electronic descriptors (e.g., Hammett constants) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.